4-Bromo-2,3-dimethoxypyridine
Description
4-Bromo-2,3-dimethoxypyridine is a halogenated pyridine derivative featuring bromine at the 4-position and methoxy groups at the 2- and 3-positions. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxy groups contribute electron-donating effects, influencing solubility and intermolecular interactions .
Properties
IUPAC Name |
4-bromo-2,3-dimethoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-10-6-5(8)3-4-9-7(6)11-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXFZVZPRQFCHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3-dimethoxypyridine typically involves the bromination of 2,3-dimethoxypyridine. One common method includes the use of bromine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,3-dimethoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, aryl or vinyl boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed:
Substitution Reactions: Products with various functional groups replacing the bromine atom.
Coupling Reactions: Bipyridyl derivatives and other complex organic molecules.
Scientific Research Applications
4-Bromo-2,3-dimethoxypyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2,3-dimethoxypyridine and its derivatives involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 4-Bromo-2,3-dimethoxypyridine vs. 5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine (): The latter features bromine at position 5 and a dimethoxymethyl group at position 2. Bromine at position 5 may also affect aromatic ring polarization differently than at position 4 .
4-Bromo-1-tosyl-pyrrolo[2,3-b]pyridine () :
This fused-ring system includes a tosyl group, a strong electron-withdrawing moiety, which contrasts with the electron-donating methoxy groups in this compound. The tosyl group enhances leaving-group ability in substitution reactions, making this compound more reactive in SN2 pathways .
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
4-Bromo-2,3-dimethoxypyridine is a heterocyclic organic compound with significant biological activity, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features a bromine atom at the 4-position and methoxy groups at the 2 and 3 positions of the pyridine ring. This unique arrangement influences its reactivity and biological interactions. The compound's molecular formula is C_7H_8BrN_1O_2, and it has a molecular weight of 215.05 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may modulate enzyme activity or bind to specific receptors, altering cellular pathways. For instance, studies suggest that it can inhibit certain enzymes involved in metabolic processes, which could be beneficial in treating diseases linked to these pathways .
Antifungal Properties
Research has demonstrated that derivatives of this compound exhibit antifungal activity against pathogens like Candida albicans. In vitro studies have shown that these compounds can effectively inhibit fungal growth, suggesting potential applications in treating fungal infections .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Certain derivatives have shown promise in inhibiting tumor cell proliferation. For example, compounds synthesized from this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects .
Antimicrobial Activity
In addition to antifungal properties, this compound displays broad-spectrum antimicrobial activity. Studies indicate that it can inhibit the growth of several bacterial strains, making it a candidate for further development as an antimicrobial agent.
Research Findings
Case Studies
- Antifungal Study : A recent investigation focused on the synthesis of novel derivatives from this compound and their efficacy against C. albicans. The results indicated that specific modifications to the structure enhanced antifungal potency significantly .
- Anticancer Research : Another study explored the effects of various derivatives on human leukemia cells. Compounds derived from this compound were found to induce apoptosis in these cells, suggesting a potential mechanism for anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
